5-Bromo-2-fluoropyrimidine chemical properties
5-Bromo-2-fluoropyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-fluoropyrimidine, a key building block in medicinal chemistry and materials science.
Core Chemical Properties
5-Bromo-2-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative.[1] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFN₂ | [2][3] |
| Molecular Weight | 176.97 g/mol | [2] |
| CAS Number | 62802-38-4 | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 90-93 °C | [4][5] |
| Boiling Point | 270.8 ± 32.0 °C (Predicted) | [4] |
| Density | 1.838 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| InChI | InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | [2][4] |
| SMILES | Fc1ncc(cn1)Br |
Reactivity and Applications
5-Bromo-2-fluoropyrimidine is a versatile reagent utilized in the synthesis of complex organic molecules.[1][6] Its reactivity is characterized by the distinct functionalities of its substituents at the C2 and C5 positions, as well as the reactivity of the pyrimidine ring itself.
The molecule's structure, with bromide and fluoride (B91410) at the para-position, makes it suitable for synthesizing linear macromolecules through stepwise processes.[1] The different reactive sites allow for selective and sequential reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is readily displaced by nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for various Pd-catalyzed reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]
-
Vicarious Nucleophilic Substitution (VNS): The electron-deficient pyrimidine ring allows for acid-catalyzed VNS reactions at the C4 and C6 positions.[1]
This trifunctional reactivity makes 5-bromo-2-fluoropyrimidine a valuable building block. It often serves as an "electron-pulling" moiety in the design of push-pull molecules for materials science.[1] Furthermore, it is a crucial intermediate in pharmaceutical development; for instance, it is used in the synthesis of reldesemtiv , a fast skeletal muscle troponin activator developed for diseases that cause diminished muscle function.[1]
Caption: Reactivity sites of 5-Bromo-2-fluoropyrimidine.
Experimental Protocols
Synthesis of 5-Bromo-2-fluoropyrimidine
A patented method describes a high-yield synthesis route starting from 2-hydroxypyrimidine (B189755) salt.[7] The process involves three main stages: preparation of 2-hydroxypyrimidine, subsequent bromination, and a final fluorination step.
Step 1: Preparation of 2-Hydroxypyrimidine
-
Dissolve 23g of 2-hydroxypyrimidine salt in 100mL of deionized water.
-
Cool the solution in an ice-water bath to below 0°C.
-
Adjust the pH to 6 by the dropwise addition of a saturated aqueous sodium bicarbonate solution, maintaining the temperature below 0°C.
-
Continue stirring for an additional 20 minutes at < 0°C.
-
Perform a liquid-liquid extraction three times using 100mL of dichloromethane (B109758) for each extraction.
-
Combine the organic phases and wash them three times with 25mL of saturated brine.
-
Add 0.5g of activated carbon to the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution and wash the filter cake three times with 10mL of dichloromethane.
-
Evaporate the solvent from the filtrate to yield 2-hydroxypyrimidine as a white solid.[7]
Step 2: Bromination to 2-Hydroxy-5-bromopyrimidine
-
The 2-hydroxypyrimidine obtained from the previous step is reacted with bromine.
-
The reaction temperature is maintained below 5°C.
-
The resulting product, 2-hydroxy-5-bromopyrimidine, is purified by recrystallization from methanol.[7]
Step 3: Fluorination to 5-Bromo-2-fluoropyrimidine
-
Cool the 2-hydroxy-5-bromopyrimidine to room temperature.
-
Mix it with a suitable fluorinating agent.
-
Adjust the reaction mixture's pH using an aqueous sodium hydroxide (B78521) solution.
-
Isolate the solid product by suction filtration.
-
Wash the solid with water and dry it.
-
Further purification by column chromatography yields the final product, 5-Bromo-2-fluoropyrimidine, as a white solid with a reported yield of over 91%.[7]
Caption: Synthesis workflow for 5-Bromo-2-fluoropyrimidine.
Safety and Handling
5-Bromo-2-fluoropyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4][8] It may also cause respiratory irritation.[2][4][8]
Precautionary Measures:
-
Handling: Use only outdoors or in a well-ventilated area.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][9] Tightly fitting safety goggles are recommended.[9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9] The product should be stored locked up in a dry place at room temperature.[4][9]
First Aid:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[8][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[8][9]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[9]
References
- 1. ossila.com [ossila.com]
- 2. 5-Bromo-2-fluoropyrimidine | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-BROMO-2-FLUOROPYRIMIDINE | 62802-38-4 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
